2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide
CAS No.: 899942-49-5
Cat. No.: VC4386303
Molecular Formula: C19H15ClFN3O3
Molecular Weight: 387.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899942-49-5 |
|---|---|
| Molecular Formula | C19H15ClFN3O3 |
| Molecular Weight | 387.8 |
| IUPAC Name | 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H15ClFN3O3/c20-14-3-1-13(2-4-14)11-23-9-10-24(19(27)18(23)26)12-17(25)22-16-7-5-15(21)6-8-16/h1-10H,11-12H2,(H,22,25) |
| Standard InChI Key | NRUIYVNFWPILCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F)Cl |
Introduction
Synthesis Methods
The synthesis of similar compounds typically involves multi-step organic reactions:
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Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.
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Introduction of the chlorophenyl group: This involves the alkylation of the pyrazinone ring with a chlorophenylmethyl halide in the presence of a base.
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Attachment of the fluorophenylacetamide moiety: This is typically done through an amide coupling reaction using a fluorophenylacetic acid derivative and a coupling reagent like EDCI or DCC.
Biological Activity
Compounds with similar structures have shown potential in various therapeutic areas:
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Anticancer Activity: Preliminary studies suggest that these compounds may inhibit cancer cell proliferation due to their structural similarity to known anticancer agents.
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Antimicrobial Effects: The presence of halogenated aromatic groups may enhance antimicrobial properties.
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Anti-inflammatory Properties: Compounds with similar structures have been noted for their anti-inflammatory effects.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide | C19H17ClFN3O3 | 389.8 | Potential anticancer, antimicrobial, and anti-inflammatory activities |
| 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide | Not specified | Not specified | Hypothetical based on structural analogs |
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